![molecular formula C5H10O B157479 (2R)-2-propyloxirane CAS No. 139406-51-2](/img/structure/B157479.png)
(2R)-2-propyloxirane
Overview
Description
(2R)-2-propyloxirane is a chiral epoxide that has been extensively studied due to its unique properties and potential applications in various fields. It is a colorless liquid that is soluble in water and commonly used in organic synthesis.
Scientific Research Applications
Chalcone Epoxide Intermediates and Lignin-Related Phenylcoumarans
Research by Langer, Li, and Lundquist (2006) discusses the synthesis of chalcone epoxide intermediates, which are structurally related to (2R)-2-propyloxirane. These compounds, such as (2R*,3S*)-1-(3,4-dimethoxyphenyl)-3-{3-methoxy-2-[(2R*)-tetrahydropyran-2-yloxy]phenyl}-2,3-epoxy-1-propanone, play a role in synthesizing lignin-related phenylcoumarans. This study enhances understanding of the stereochemistry and crystal structures of such chalcone epoxides, contributing to our knowledge of lignin chemistry and potential applications in materials science (Langer, Li, & Lundquist, 2006).
Asymmetric Cyclization Catalyzed by Cobalt Complexes
Takeichi, Ishimori, and Tsuruta (1979) explored the synthesis of optically active methyloxirane, a compound similar to (2R)-2-propyloxirane, using an optically active cobalt complex as a catalyst. This research provides insight into the asymmetric cyclization processes, which are crucial for producing chiral compounds in pharmaceutical and chemical industries (Takeichi, Ishimori, & Tsuruta, 1979).
Nitrile Biotransformations for Synthesis of Oxiranecarboxamides
Wang et al. (2005) studied the biotransformations of various oxiranecarbonitriles, closely related to (2R)-2-propyloxirane, using Rhodococcus sp. This process led to the efficient synthesis of oxiranecarboxamides with high enantiomeric excess, demonstrating the potential of microbial catalysts in producing optically active epoxides for use in the synthesis of complex chiral molecules (Wang et al., 2005).
Epoxide-Hydrolase-Catalyzed Ring Opening
The research by Wistuba, Träger, and Schurig (1992) focuses on the enzyme-catalyzed hydrolysis of various aliphatic oxiranes, which include compounds structurally similar to (2R)-2-propyloxirane. This study offers insights into the substrate enantioselectivity and regioselectivity of epoxide hydrolases, which are important for understanding the metabolism and detoxification of epoxide compounds in biological systems (Wistuba, Träger, & Schurig, 1992).
properties
IUPAC Name |
(2R)-2-propyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-propyloxirane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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